molecular formula C24H31N3O4 B244097 N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2-(4-methoxyphenoxy)acetamide

N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2-(4-methoxyphenoxy)acetamide

カタログ番号 B244097
分子量: 425.5 g/mol
InChIキー: PCKOCLGNKFUGEH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2-(4-methoxyphenoxy)acetamide, also known as ADX-47273, is a selective agonist of the metabotropic glutamate receptor 5 (mGluR5). This compound has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including depression, anxiety, schizophrenia, and addiction.

作用機序

N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2-(4-methoxyphenoxy)acetamide acts as a positive allosteric modulator of mGluR5, which is a G protein-coupled receptor that is widely expressed in the brain. Activation of mGluR5 has been shown to regulate various neurotransmitter systems, including glutamate, dopamine, and GABA. By selectively enhancing the activity of mGluR5, N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2-(4-methoxyphenoxy)acetamide can modulate these neurotransmitter systems and produce therapeutic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2-(4-methoxyphenoxy)acetamide are complex and depend on the specific neurological or psychiatric disorder being studied. In general, N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2-(4-methoxyphenoxy)acetamide has been shown to modulate various neurotransmitter systems, including glutamate, dopamine, and GABA. These effects are thought to underlie the therapeutic effects of N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2-(4-methoxyphenoxy)acetamide in various disorders.

実験室実験の利点と制限

One advantage of N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2-(4-methoxyphenoxy)acetamide is its selectivity for mGluR5, which reduces the risk of off-target effects. Another advantage is its ability to modulate multiple neurotransmitter systems, which may be beneficial for treating complex disorders. However, one limitation of N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2-(4-methoxyphenoxy)acetamide is its poor solubility, which can make it difficult to administer in vivo. Another limitation is the lack of clinical data, which makes it difficult to evaluate its safety and efficacy in humans.

将来の方向性

There are several future directions for research on N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2-(4-methoxyphenoxy)acetamide. One direction is to further investigate its therapeutic potential in various neurological and psychiatric disorders, including depression, anxiety, schizophrenia, and addiction. Another direction is to develop more potent and selective mGluR5 agonists that can be administered more easily in vivo. Additionally, more research is needed to evaluate the safety and efficacy of N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2-(4-methoxyphenoxy)acetamide in humans, which will require clinical trials.

合成法

The synthesis of N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2-(4-methoxyphenoxy)acetamide involves several steps, starting from commercially available starting materials. The key intermediate is 4-(2,2-dimethylpropanoyl)-1-piperazinecarboxylic acid, which is obtained by reacting 1-piperazinecarboxylic acid with isobutyryl chloride. This intermediate is then coupled with 4-(4-aminophenyl)piperidine to yield the target compound.

科学的研究の応用

N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2-(4-methoxyphenoxy)acetamide has been extensively studied in preclinical models of various neurological and psychiatric disorders. In animal models of depression and anxiety, N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2-(4-methoxyphenoxy)acetamide has been shown to produce antidepressant and anxiolytic effects. In animal models of schizophrenia, N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2-(4-methoxyphenoxy)acetamide has been shown to improve cognitive function and reduce positive symptoms. In animal models of addiction, N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2-(4-methoxyphenoxy)acetamide has been shown to reduce drug-seeking behavior.

特性

分子式

C24H31N3O4

分子量

425.5 g/mol

IUPAC名

N-[4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]-2-(4-methoxyphenoxy)acetamide

InChI

InChI=1S/C24H31N3O4/c1-24(2,3)23(29)27-15-13-26(14-16-27)19-7-5-18(6-8-19)25-22(28)17-31-21-11-9-20(30-4)10-12-21/h5-12H,13-17H2,1-4H3,(H,25,28)

InChIキー

PCKOCLGNKFUGEH-UHFFFAOYSA-N

SMILES

CC(C)(C)C(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)OC

正規SMILES

CC(C)(C)C(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)OC

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。